molecular formula C12H15FO3 B7865638 3-Fluoro-4-(pentyloxy)benzoic acid CAS No. 583-24-4

3-Fluoro-4-(pentyloxy)benzoic acid

Cat. No.: B7865638
CAS No.: 583-24-4
M. Wt: 226.24 g/mol
InChI Key: GTGCISGNMBGRAW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pentyloxy)benzoic acid is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the hydrogen atom at the 4-position is replaced by a pentyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pentyloxy)benzoic acid typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with 1-iodopentane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the product is isolated by acidification and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentyloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Yield substituted benzoic acid derivatives.

    Esterification: Produces esters of this compound.

    Reduction: Results in the formation of 3-Fluoro-4-(pentyloxy)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(pentyloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pentyloxy)benzoic acid is unique due to the presence of both the fluorine atom and the pentyloxy group. This combination can result in distinct chemical and physical properties, making it useful for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-fluoro-4-pentoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCISGNMBGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297320
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-24-4
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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